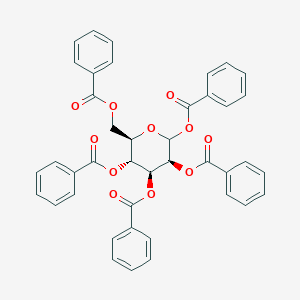
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is extensively used in glycobiology research. It serves as a precursor for the synthesis of various glycosylated compounds and is used to study carbohydrate-protein interactions, glycosylation processes, and the role of carbohydrates in biological systems. Additionally, it is utilized in the development of glycomimetics and glycosylated drugs .
Wirkmechanismus
Target of Action
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is a complex biochemical constituent that is used in the intricate fabrication of anticancer pharmaceuticals . It is also used in the manufacturing of research antiviral compounds . .
Mode of Action
It is known to be useful in organic synthesis , which suggests that it may interact with various biological targets to exert its effects.
Biochemical Pathways
Given its use in the synthesis of anticancer and antiviral compounds , it may be involved in pathways related to cell proliferation and viral replication.
Pharmacokinetics
Its solubility in acetonitrile, chloroform, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
Given its use in the synthesis of anticancer and antiviral compounds , it may have effects on cell proliferation and viral replication.
Action Environment
It is known to be stable when stored sealed in a dry environment at 2-8°c .
Biochemische Analyse
Biochemical Properties
Cellular Effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is synthesized through the esterification of D-mannose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving D-mannose in pyridine, followed by the gradual addition of benzoyl chloride while maintaining a low temperature to control the reaction rate. The mixture is then stirred at room temperature for several hours to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar esterification processes with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-mannose and benzoic acid.
Reduction: The compound can be reduced to remove the benzoyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Hydrolysis: D-mannose and benzoic acid.
Reduction: D-mannose.
Substitution: Various substituted mannopyranose derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Similar to the benzoyl derivative but with acetyl groups instead of benzoyl groups.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose: A similar compound where D-mannose is replaced with D-glucose
Uniqueness: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is unique due to its specific esterification with benzoyl groups, which provides distinct reactivity and stability compared to other esterified derivatives. This uniqueness makes it particularly valuable in glycobiology research for studying specific carbohydrate interactions and reactions .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-HKNOGKPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469210 | |
| Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96996-90-6 | |
| Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


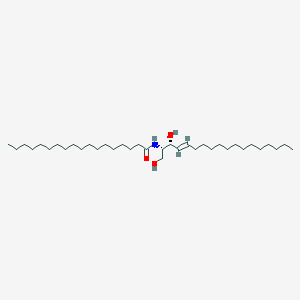

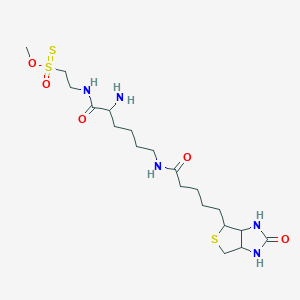




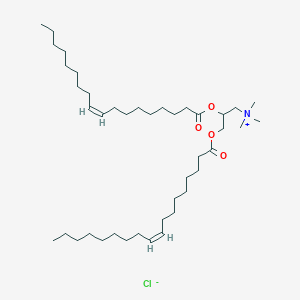
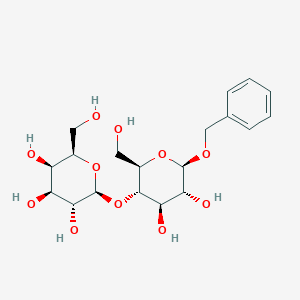

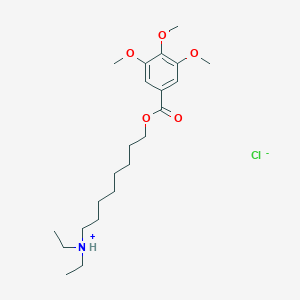

![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)

